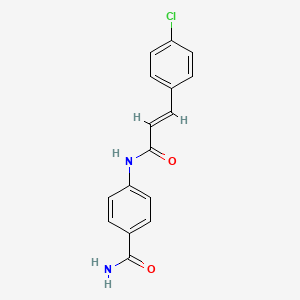

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide

Übersicht

Beschreibung

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide is an organic compound that features a benzamide core with an acrylamide substituent and a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide typically involves the following steps:

Preparation of 4-chlorophenylacrylic acid: This can be achieved through the Heck reaction, where 4-chloroiodobenzene reacts with acrylic acid in the presence of a palladium catalyst.

Formation of 4-(3-(4-chlorophenyl)acrylamido)benzoic acid: The 4-chlorophenylacrylic acid is then reacted with 4-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Conversion to this compound: The final step involves the esterification of the carboxylic acid group to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or acrylamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiproliferative Activity

Research has indicated that compounds similar to (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies show that certain benzamide derivatives demonstrate the ability to inhibit cell growth in human chronic myelogenous leukemia cells (K562), breast cancer cells (MCF-7), and non-small cell lung cancer cells (NCI H460) .

The structure-activity relationship (SAR) of these compounds suggests that modifications to the benzamide moiety can enhance their biological activity. Compounds with specific substitutions at the para position of the benzamide group have shown improved efficacy against cancer cell proliferation .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the disruption of tubulin polymerization, which is critical for cell division. Some studies have demonstrated that related compounds act as antitubulin agents, thereby interfering with the mitotic process in cancer cells .

Biological Research Applications

Antimicrobial and Antibiofilm Activity

Recent findings suggest that derivatives of this compound possess antimicrobial properties, particularly against biofilm-forming pathogens such as Candida albicans. In vitro screening has shown that certain synthesized compounds exhibit significant inhibition of biofilm formation, indicating their potential as lead candidates for developing new antibiofilm agents .

The biofilm inhibition concentration (BIC50) values for some derivatives were reported as low as 0.01 µM, highlighting their potency in preventing biofilm-related infections .

Material Science Applications

Polymer Chemistry

Acrylamides, including this compound, are utilized in polymer synthesis due to their ability to undergo radical polymerization. This property allows them to be incorporated into various polymeric materials with tailored properties for applications in coatings, adhesives, and hydrogels .

The unique structural features of this compound can lead to the development of materials with enhanced thermal stability and mechanical strength, making them suitable for advanced applications in materials science.

Data Summary Table

Case Studies

Case Study 1: Antiproliferative Effects on Cancer Cells

In a study evaluating the antiproliferative effects of various benzamide derivatives, it was found that modifications at specific positions on the benzene ring significantly enhanced their activity against K562 leukemia cells. The most active compounds demonstrated over 40% inhibition at concentrations as low as 10 µM .

Case Study 2: Antibiofilm Activity Against Candida albicans

A recent investigation into the antibiofilm properties of synthesized derivatives revealed that certain compounds achieved up to 73% inhibition of biofilm formation at low concentrations. These findings suggest a promising avenue for developing new treatments for infections caused by biofilm-forming organisms .

Wirkmechanismus

The mechanism of action of (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-4-(3-(4-bromophenyl)acrylamido)benzamide: Similar structure but with a bromine atom instead of chlorine.

(E)-4-(3-(4-methylphenyl)acrylamido)benzamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and its overall stability.

Biologische Aktivität

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide, a compound belonging to the class of benzamides, has garnered attention due to its potential biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and antibiofilm properties, supported by recent research findings and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 302.76 g/mol

Anticancer Activity

Recent studies have indicated that various benzamide derivatives exhibit significant anticancer properties. For instance, a study evaluated several synthesized benzamides against human cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The results showed that compounds with specific substitutions on the benzamide moiety exhibited varying degrees of growth inhibition:

- MCF-7 Cell Line : Compounds demonstrated up to 51% inhibition at 10 µM concentration.

- K562 Cell Line : Average growth inhibition was reported at 44.4% for certain derivatives, indicating a promising lead for further development in cancer therapy .

Antimicrobial and Antibiofilm Activity

The compound has also been evaluated for its antimicrobial properties, particularly against fungal pathogens like Candida albicans. A study highlighted the antibiofilm activity of various synthesized compounds, including those related to this compound. The results were as follows:

- Biofilm Inhibition Concentration (BIC50) : The most active compound in the series showed a BIC50 of 0.01 µM against C. albicans, suggesting strong potential as an antibiofilm agent.

- General Antimicrobial Activity : While some derivatives showed moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, others were largely inactive against planktonic forms at concentrations up to 100 µg/mL .

The mechanism through which this compound exerts its biological effects is still under investigation. It is believed that the compound may interact with key cellular pathways involved in cell proliferation and apoptosis. For example:

- Inhibition of Kinase Activity : Some studies suggest that benzamide derivatives can inhibit RET kinase activity, which plays a crucial role in cell signaling pathways related to cancer progression .

- Cholinesterase Inhibition : Certain analogs have shown potential in inhibiting cholinesterase enzymes, which could have implications in neurodegenerative diseases .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

| Activity Type | Cell Line / Pathogen | IC50 / BIC50 Value | Observations |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Up to 51% growth inhibition observed |

| Anticancer | K562 (Leukemia) | 10 µM | Average inhibition of 44.4% |

| Antimicrobial | Candida albicans | 0.01 µM | Strong antibiofilm activity |

| Antimicrobial | Various Bacterial Strains | >100 µg/mL | Moderate to no activity against planktonic forms |

Eigenschaften

IUPAC Name |

4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-13-6-1-11(2-7-13)3-10-15(20)19-14-8-4-12(5-9-14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSXFHGQXLWIDV-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.